2-Methyl-1,2,3,4-Tetrahydroacridin-9-carbonsäure

Übersicht

Beschreibung

2-Methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid is a heterocyclic compound with a molecular formula of C15H15NO2. This compound belongs to the acridine family, known for its rigid structure, planarity, and high thermal stability. Acridine derivatives have been extensively studied due to their pharmacological, photophysical, and biological properties .

Wissenschaftliche Forschungsanwendungen

2-Methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid has a wide range of scientific research applications:

Biology: Acridine derivatives are known for their ability to intercalate into DNA, making them useful tools in molecular biology for studying DNA interactions and as potential anticancer agents.

Medicine: Some acridine derivatives have shown promise as therapeutic agents for treating diseases like cancer and Alzheimer’s disease.

Wirkmechanismus

Target of Action

It is structurally similar to tacrine, a known acetylcholinesterase inhibitor . Therefore, it may also target acetylcholinesterase, a key enzyme involved in the breakdown of acetylcholine, a neurotransmitter in the brain.

Pharmacokinetics

The compound’s bioavailability would be influenced by these factors .

Result of Action

If it acts similarly to tacrine, it could lead to increased levels of acetylcholine in the brain, potentially improving cognitive function in conditions like alzheimer’s disease where acetylcholine levels are typically reduced .

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances could influence the compound’s action, efficacy, and stability. For example, extreme pH or temperature could affect the compound’s structure and therefore its ability to bind to its target. Additionally, the presence of other substances could lead to competitive or noncompetitive inhibition, affecting the compound’s efficacy .

Vorbereitungsmethoden

The synthesis of 2-Methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common synthetic route includes the condensation of 2-methylcyclohexanone with aniline, followed by cyclization and oxidation steps. The reaction conditions often involve the use of acidic or basic catalysts and elevated temperatures to facilitate the cyclization process .

Industrial production methods may vary, but they generally follow similar principles, with optimizations for yield, purity, and cost-effectiveness. Large-scale production might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Analyse Chemischer Reaktionen

2-Methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced acridine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions are possible, where substituents on the acridine ring can be replaced by other functional groups.

Vergleich Mit ähnlichen Verbindungen

2-Methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid can be compared with other acridine derivatives such as:

Tacrine (9-amino-1,2,3,4-tetrahydroacridine): Used in the treatment of Alzheimer’s disease, tacrine shares a similar core structure but differs in its functional groups and specific biological activity.

Acriflavine: An acridine derivative used as an antiseptic and antibacterial agent, known for its ability to intercalate into DNA and disrupt microbial processes.

The uniqueness of 2-Methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other acridine derivatives .

Biologische Aktivität

2-Methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid is a member of the tetrahydroacridine class of compounds, which has garnered attention due to its potential biological activities. This compound is structurally characterized by a tetrahydroacridine scaffold with a carboxylic acid functional group, which enhances its reactivity and interaction with biological targets. The compound's pharmacological properties are primarily attributed to its ability to modulate enzyme activities and interact with neurotransmitter systems.

Chemical Structure and Properties

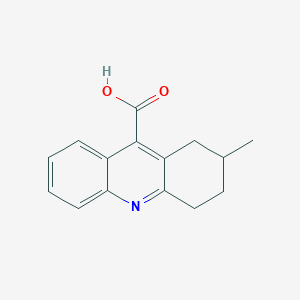

The chemical structure of 2-Methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid can be depicted as follows:

| Property | Value |

|---|---|

| Molecular Formula | C12H13NO2 |

| Molecular Weight | 203.24 g/mol |

| IUPAC Name | 2-Methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid |

The presence of the carboxylic acid group is significant for its biological activity as it can participate in hydrogen bonding and ionic interactions with various biomolecules.

The biological activity of 2-Methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid is closely linked to its interaction with specific enzymes and receptors. Notably, it has been studied for its inhibitory effects on acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease.

Enzyme Inhibition Studies

Research indicates that tetrahydroacridines exhibit significant AChE inhibitory activity. For example:

- IC50 Values : The IC50 value for AChE inhibition by similar tetrahydroacridine derivatives has been reported in the range of 10-50 µM, suggesting moderate potency in inhibiting this enzyme .

- Mechanism : The inhibition mechanism appears to be competitive, as these compounds can effectively bind to the active site of AChE .

Neuroprotective Effects

Several studies have highlighted the neuroprotective properties of tetrahydroacridine derivatives:

- Neuroprotection Against Oxidative Stress : Compounds similar to 2-Methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid have demonstrated antioxidant activity, helping to mitigate oxidative stress in neuronal cells .

- Inhibition of β-Amyloid Aggregation : Some derivatives have shown potential in inhibiting the self-aggregation of β-amyloid peptides, a hallmark of Alzheimer's pathology .

- Cell Viability Protection : In vitro studies indicate that these compounds can protect neuronal cells from H₂O₂-induced toxicity .

Study 1: Neuroprotective Effects in Animal Models

A study investigated the effects of various tetrahydroacridine derivatives on cognitive function in animal models simulating Alzheimer's disease. The findings indicated that treatment with these compounds improved memory retention and reduced β-amyloid plaque formation.

Study 2: In Vitro AChE Inhibition Assays

A series of experiments were conducted to evaluate the AChE inhibitory potential of 2-Methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid. Results showed a significant reduction in enzyme activity at concentrations as low as 25 µM.

Comparative Analysis with Related Compounds

To better understand the biological activity of 2-Methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid, a comparative analysis with structurally similar compounds was performed:

| Compound Name | AChE Inhibition (IC50) | Neuroprotective Activity |

|---|---|---|

| 2-Methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid | ~25 µM | Yes |

| Tacrine (9-amino-1,2,3,4-tetrahydroacridine) | ~30 µM | Yes |

| Donepezil (Aricept) | ~10 µM | Yes |

Eigenschaften

IUPAC Name |

2-methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2/c1-9-6-7-13-11(8-9)14(15(17)18)10-4-2-3-5-12(10)16-13/h2-5,9H,6-8H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKCKKMVBVAVEIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=NC3=CC=CC=C3C(=C2C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00378150 | |

| Record name | 2-methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

247571-77-3 | |

| Record name | 2-methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.